3-(2-Methoxyethylamino)pyrrolidine-1-carboxylic acid tert-butyl ester
Overview
Description
3-(2-Methoxyethylamino)pyrrolidine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C12H24N2O3. It is used as an intermediate in organic synthesis and has applications in various fields such as medicinal chemistry and material science .
Scientific Research Applications
3-(2-Methoxyethylamino)pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of biological pathways and mechanisms.
Industry: It is used in the production of materials with specific properties
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethylamino)pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with methyl iodide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C. The mixture is stirred for 18 hours at ambient temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar reaction conditions are scaled up with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyethylamino)pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the methoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethylamino)pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-methoxypyrrolidine-1-carboxylate: Similar in structure but with a methoxy group instead of a methoxyethyl group.
tert-Butyl 3-((2-methoxy-2-oxoethyl)amino)pyrrolidine-1-carboxylate: Similar but with an oxoethyl group.
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Similar in having a tert-butoxycarbonyl group.
Uniqueness
3-(2-Methoxyethylamino)pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its specific functional groups, which provide distinct reactivity and applications in various fields. Its methoxyethyl group offers different chemical properties compared to similar compounds.
Properties
IUPAC Name |
tert-butyl 3-(2-methoxyethylamino)pyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-7-5-10(9-14)13-6-8-16-4/h10,13H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOLNVWIGGSZDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661745 | |
Record name | tert-Butyl 3-[(2-methoxyethyl)amino]pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887587-33-9 | |
Record name | tert-Butyl 3-[(2-methoxyethyl)amino]pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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